2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
Overview
Description
2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is a chemical compound with the CAS Number: 942215-79-4 . It has a molecular weight of 186.13 . The IUPAC name for this compound is (2,2,2-trifluoro-1,1-dimethylethoxy)acetic acid .
Molecular Structure Analysis
The InChI code for 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is 1S/C6H9F3O3/c1-5(2,6(7,8)9)12-3-4(10)11/h3H2,1-2H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid include a molecular weight of 186.13 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
NMR Studies and Molecular Properties
- Experimental and Theoretical NMR Study : An NMR study of oxocarboxylic acid oximes, including compounds structurally similar to 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid, was conducted to explore hydrogen bonding and the effects of substituents on chemical shifts. This research contributes to understanding the molecular properties of such compounds (Malek et al., 2004).
Chemical Synthesis and Modifications
- Synthesis of Derivatives : Research on the synthesis of various derivatives, like (2-Methyl-2H-chromen-2-yl)acetic acids, indicates the potential for creating a range of modified compounds with structural similarities to 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid for diverse applications (Yamaguchi et al., 1992).
Applications in Polymer and Material Science
- Polymer Production Aid : The compound was assessed for its safety as a polymer production aid in the manufacture of fluoropolymers, showcasing its industrial application in material science (Flavourings, 2014).
Analytical and Spectroscopic Applications
- Luminescent Properties : Studies on the luminescent properties of related compounds, such as pyridylthiazoles, hint at potential applications in sensing and as laser dyes, indicating a similar potential for 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid (Grummt et al., 2007).
Biocatalysis and Enantioselective Synthesis
- Enzymatic Resolution : Research on the enzymatic resolution of trifluoro compounds highlights the potential for using biocatalysis to produce enantiomerically pure versions of similar compounds, which could be relevant for 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid (Wu et al., 2017).
Future Directions
properties
IUPAC Name |
2-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)12-3-4(10)11/h3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXODKCWOJANP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(F)(F)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid | |
CAS RN |
942215-79-4 | |
Record name | 2-[(1,1,1-trifluoro-2-methylpropan-2-yl)oxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.